molecular formula C15H10F3NO4 B6225998 2-[4-(trifluoromethoxy)benzamido]benzoic acid CAS No. 1053976-41-2

2-[4-(trifluoromethoxy)benzamido]benzoic acid

Cat. No. B6225998
CAS RN: 1053976-41-2
M. Wt: 325.2
InChI Key:
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Description

2-[4-(trifluoromethoxy)benzamido]benzoic acid is a chemical compound that falls under the category of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring . It has a molecular formula of C15H10F3NO4 and a molecular weight of 325.24 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a carboxamido substituent attached to it . The molecular formula is C15H10F3NO4 .

Scientific Research Applications

2-[4-(trifluoromethoxy)benzamido]benzoic acid is used in a variety of scientific research applications, including drug discovery, biochemistry, and organic synthesis. In drug discovery, this compound is often used as a starting material for the synthesis of new compounds. In biochemistry, this compound is used to study the effects of trifluoromethoxy groups on enzyme activity and protein structure. In organic synthesis, this compound is used as a building block for the synthesis of other compounds.

Mechanism of Action

2-[4-(trifluoromethoxy)benzamido]benzoic acid acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal studies. In addition, this compound has been shown to have anti-bacterial and anti-fungal effects. This compound has also been shown to reduce cholesterol levels in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(trifluoromethoxy)benzamido]benzoic acid in lab experiments is its low cost and availability. In addition, this compound is relatively stable and has a long shelf life. However, this compound can be toxic in high doses and should be handled with care.

Future Directions

There are several potential future directions for 2-[4-(trifluoromethoxy)benzamido]benzoic acid research. One potential direction is to explore its potential as a drug candidate for the treatment of inflammation and pain. Another potential direction is to explore its potential as an anti-bacterial or anti-fungal agent. Additionally, further research could be done to explore its potential as an anti-cholesterol agent. Finally, this compound could be used as a building block for the synthesis of new compounds.

Synthesis Methods

2-[4-(trifluoromethoxy)benzamido]benzoic acid is typically synthesized by the reaction of 4-trifluoromethoxybenzoyl chloride with 2-amino-benzoic acid. This reaction takes place in a solvent, such as dichloromethane, and is catalyzed by a base, such as sodium carbonate. The reaction is usually carried out at room temperature and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(trifluoromethoxy)benzamido]benzoic acid involves the reaction of 4-(trifluoromethoxy)aniline with 2-bromo-4'-nitrobenzoic acid, followed by reduction of the nitro group and subsequent amide formation.", "Starting Materials": [ "4-(trifluoromethoxy)aniline", "2-bromo-4'-nitrobenzoic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "N,N'-dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: 4-(trifluoromethoxy)aniline is reacted with 2-bromo-4'-nitrobenzoic acid in the presence of DCC and DMF to form the corresponding amide intermediate.", "Step 2: The nitro group in the intermediate is reduced to an amine using sodium borohydride and hydrochloric acid.", "Step 3: The resulting amine is then reacted with 2-bromo-4'-nitrobenzoic acid in the presence of sodium hydroxide to form the final product, 2-[4-(trifluoromethoxy)benzamido]benzoic acid.", "Step 4: The product is purified by recrystallization from methanol and diethyl ether." ] }

CAS RN

1053976-41-2

Molecular Formula

C15H10F3NO4

Molecular Weight

325.2

Purity

95

Origin of Product

United States

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